![molecular formula C8H14ClN3O B2411369 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride CAS No. 2247106-18-7](/img/structure/B2411369.png)
6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride
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Overview
Description
6-Pyrazol-1-yl-1,4-oxazepane hydrochloride, also known as PZ-1, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Scientific Research Applications
Chemical Synthesis and Biological Evaluation
A series of novel chemical compounds including pyrazole, isoxazole, and benzoxazepine derivatives were synthesized. 6-Pyrazol-1-yl-1,4-oxazepane hydrochloride, being part of this chemical group, underwent evaluation for antimicrobial and anti-inflammatory activities. The synthesized compounds demonstrated significant anti-bacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents (Kendre, Landge, & Bhusare, 2015).
Ligand Synthesis for Chemical Reactions
Flexible ligands including bis(pyrazol-1-yl)alkane were prepared through a reaction involving pyrazoles and dibromopropane in a superbasic medium. The reaction's outcome suggests that compounds like 6-Pyrazol-1-yl-1,4-oxazepane hydrochloride can be crucial in forming complex chemical structures, which are essential in various chemical synthesis processes (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Anticancer Properties and DNA Binding
Compounds derived from 6-Pyrazol-1-yl-1,4-oxazepane hydrochloride were studied for their in-vitro cytotoxicity potential against various human cancer cell lines. The research highlighted the DNA binding capacity of these compounds, making them significant for cancer treatment and understanding the interaction of drugs at the molecular level (Purohit, Prasad, & Mayur, 2011).
Exploration in Heterocyclic Chemistry
The compound was involved in the synthesis of heterocyclic derivatives, serving as a critical building block in the creation of new substances. These activities highlight the importance of 6-Pyrazol-1-yl-1,4-oxazepane hydrochloride in medicinal chemistry, particularly in developing compounds with potential pharmacological applications (Fedotov, Hotsulia, & Panasenko, 2022).
Energetic Material Development
The compound was utilized in the development of new generations of high explosives, showcasing an approach to balance and break the energy-safety limits. This application represents a critical aspect of 6-Pyrazol-1-yl-1,4-oxazepane hydrochloride in the field of material science, particularly in creating compounds with enhanced energy and safety profiles (Yan, Yang, Ma, Cheng, & Yang, 2022).
Mechanism of Action
Target of Action
The primary targets of 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferationIt is known that pyrazole-bearing compounds, such as 6-pyrazol-1-yl-1,4-oxazepane;hydrochloride, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Biochemical Pathways
The biochemical pathways affected by 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride are those involved in the life cycle of Leishmania and Plasmodium. By inhibiting these pathways, the compound prevents the parasites from multiplying and spreading, thereby alleviating the symptoms of leishmaniasis and malaria .
Pharmacokinetics
It is expected that the compound has good bioavailability due to its small molecular weight (20367 g/mol) .
Result of Action
The result of the action of 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride is the inhibition of the growth and proliferation of Leishmania and Plasmodium. This leads to a reduction in the symptoms of leishmaniasis and malaria, and potentially to the complete eradication of the parasites from the body .
properties
IUPAC Name |
6-pyrazol-1-yl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-10-11(4-1)8-6-9-3-5-12-7-8;/h1-2,4,8-9H,3,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKNRGOFNGRHHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)N2C=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride |
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